molecular formula C11H14FN5O2S B2379235 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide CAS No. 920469-48-3

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

Cat. No.: B2379235
CAS No.: 920469-48-3
M. Wt: 299.32
InChI Key: ZRTBMQAKTLJQSH-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 acts as a sensor for reactive chemical species and inflammatory mediators, playing a critical role in nociceptive pathways and the pathophysiology of neurogenic inflammation . This compound functions by selectively blocking the channel, thereby inhibiting the influx of calcium and sodium ions in response to endogenous and exogenous agonists such as reactive aldehydes or cold temperatures. Its primary research value lies in the investigation of pain mechanisms, including inflammatory and neuropathic pain models . As a key pharmacological tool, it enables researchers to dissect the specific contributions of TRPA1 signaling in various disease contexts, contributing significantly to target validation and the understanding of sensory biology.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN5O2S/c1-2-7-20(18,19)13-8-11-14-15-16-17(11)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTBMQAKTLJQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Attachment of the Sulfonamide Group: The resulting 4-fluorophenyl tetrazole is then reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Based Analogues ()

Compounds in share structural similarities with the target molecule, particularly in their tetrazole cores and synthetic methodologies. Key comparisons include:

Compound Core Structure Substituents/Functional Groups Synthesis Yield Key Features Reference
Target Compound Tetrazole-sulfonamide 4-Fluorophenyl, propane-1-sulfonamide N/A Fluorine substituent, sulfonamide linkage
Methyl 1-[[1-[[N-(2-Chlorotrityl)]... Tetrazole-ester Chlorotrityl, methyl ester 90% Chlorotrityl protection, ester group
1-[[1-(1H-Tetrazol-5-yl)phenyl... Tetrazole-carboxylic acid Phenyl, carboxylic acid 88% Free tetrazole, carboxylic acid
(E)-Methyl 1-[[1-(1H-tetrazol-5-yl)... Tetrazole-acrylate Phenyl, acrylate ester 95% Conjugated acrylate, high synthetic yield
  • Synthetic Efficiency : The target compound’s synthesis may follow similar "general procedures" (e.g., Procedure 2 or 6 in ), which achieve yields of 88–95% for tetrazole derivatives. The absence of protective groups (e.g., chlorotrityl in Compound 8) in the target may simplify synthesis .
  • Functional Groups : Unlike ester or carboxylic acid derivatives in , the target’s propane sulfonamide group offers distinct hydrogen-bonding and solubility properties. The 4-fluorophenyl group may confer greater metabolic stability compared to unsubstituted phenyl rings .

Sulfonamide Derivatives ()

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide () provides a comparison of sulfonamide pharmacophores:

Compound Core Structure Substituents/Functional Groups Key Features Reference
Target Compound Tetrazole-sulfonamide 4-Fluorophenyl, propane-1-sulfonamide Fluorine enhances lipophilicity
N-(1-Allyl-1H-indazol-5-yl)-4-methyl... Indazole-sulfonamide Allyl, 4-methylbenzenesulfonamide Toluene sulfonamide, allyl for flexibility
  • Tetrazoles may exhibit stronger acidity (pKa ~4–5), influencing ionization at physiological pH .
  • Sulfonamide Substituents : The target’s propane sulfonamide has a flexible aliphatic chain, contrasting with the rigid toluene sulfonamide in . This flexibility could modulate binding kinetics and solubility .

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₄H₁₈F₁N₅O₂S
Molecular Weight 369.32 g/mol
CAS Number 941875-27-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring is known for its role in modulating enzyme activity and receptor interactions, which can lead to various pharmacological effects. The fluorophenyl group may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The results indicated that the compound exhibited significant antimicrobial activity, with MIC values ranging from 50 to 200 µg/mL, showcasing potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways associated with inflammatory responses.

The compound appears to modulate the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. By inhibiting this pathway, the compound can reduce the expression of various inflammatory mediators.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is essential for evaluating its therapeutic applicability. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution due to lipophilic nature.
  • Metabolism : Primarily hepatic metabolism.
  • Excretion : Renal excretion as metabolites.

Toxicity studies are ongoing, but initial findings indicate a favorable safety profile at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Tetrazole Ring Formation : Cyclize 4-fluorophenylhydrazine with sodium azide under acidic conditions (e.g., HCl/MeOH) to generate the 1-(4-fluorophenyl)-1H-tetrazole core .
  • Methylation and Sulfonamide Coupling : React the tetrazole intermediate with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM at 0–5°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
  • Optimization : Adjust stoichiometry (1.2:1 sulfonyl chloride:tetrazole), solvent polarity (e.g., THF for solubility), and reaction time (6–12 hours) to achieve >80% yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR : Use 1^1H/1313C NMR to verify the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and sulfonamide protons (δ ~3.1–3.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretching (~1350–1150 cm1^{-1}) and tetrazole ring vibrations (~1450 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 342.1) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Screening Workflow :

  • In Vitro Enzyme Inhibition : Test against kinases or proteases at 10 µM concentrations using fluorescence-based assays (e.g., ATPase activity) .
  • Antimicrobial Susceptibility : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported conformational data for tetrazole-sulfonamide derivatives?

  • Approach :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve anisotropic displacement parameters for fluorine and sulfur atoms .
  • Refinement : Apply SHELXL (v.2018) with TWIN/BASF commands for twinned crystals and hydrogen-bonding restraints (e.g., N–H···O=S interactions) .
  • Case Study : Compare bond angles (C–S–N ~107°) and torsional flexibility (tetrazole-phenyl dihedral angles ±15°) across polymorphs .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies for tetrazole-sulfonamide hybrids?

  • Design Principles :

  • Fluorine Substitution : Replace 4-fluorophenyl with 3,4-difluorophenyl to enhance hydrophobic interactions with target pockets (e.g., kinase ATP-binding sites) .
  • Sulfonamide Modifications : Introduce branched alkyl chains (e.g., isopropyl) to reduce off-target binding via steric hindrance .
  • Computational Docking : Use AutoDock Vina to predict binding poses against COX-2 or carbonic anhydrase IX, prioritizing derivatives with ΔG < −8 kcal/mol .

Q. How do fluorination patterns on the phenyl ring influence metabolic stability and pharmacokinetics?

  • Metabolic Analysis :

  • In Vitro CYP450 Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. 4-Fluorophenyl derivatives show slower oxidation (t1/2_{1/2} > 120 min) compared to non-fluorinated analogs .
  • LogP Optimization : Measure partition coefficients (e.g., shake-flask method) to balance solubility (target LogP ~2.5) and membrane permeability .

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